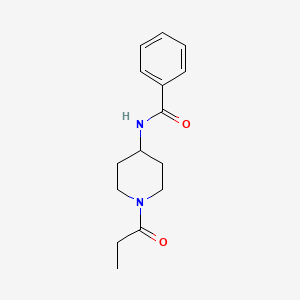

N-(1-propanoylpiperidin-4-yl)benzamide

説明

N-(1-Propanoylpiperidin-4-yl)benzamide is a synthetic benzamide derivative characterized by a piperidine ring substituted with a propanoyl group at the 1-position and a benzamide moiety at the 4-position. This structure combines lipophilic (propanoyl) and aromatic (benzamide) features, which may influence its pharmacokinetic properties and biological activity.

特性

CAS番号 |

577778-28-0 |

|---|---|

分子式 |

C15H20N2O2 |

分子量 |

260.33 |

IUPAC名 |

N-(1-propanoylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C15H20N2O2/c1-2-14(18)17-10-8-13(9-11-17)16-15(19)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) |

InChIキー |

ZMRODIVQMDMKSO-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |

正規SMILES |

CCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (Benzoylbenzylfentanyl) () Structure: Features a benzyl group (aromatic) at the piperidine 1-position and a phenylbenzamide group at the 4-position. In contrast, the propanoyl group in the target compound is aliphatic, possibly improving metabolic stability and reducing nonspecific interactions. Activity: Benzyl-substituted analogs are often explored for CNS activity (e.g., fentanyl derivatives), whereas propanoyl substitution may redirect activity toward non-opioid targets like histone acetyltransferases (HATs) .

- N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () Structure: Contains a benzoyl group (aromatic carbonyl) at the piperidine 1-position.

Benzamide Moieties with Functional Group Variations

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()

- Structure : Substituted with a chloro-fluorophenyl group and an imidazole ring.

- Key Differences : Halogenation (Cl, F) enhances antimicrobial and anticancer activity by increasing electrophilicity. The target compound lacks halogens, suggesting divergent biological targets, possibly with reduced cytotoxicity .

- N-{[(4-hydroxyphenyl) amino] carbonothioyl} benzamide () Structure: Includes a thiourea linker and phenolic hydroxyl group. Key Differences: The thiourea moiety and hydroxyl group contribute to antioxidant activity via radical scavenging. The target compound’s simpler benzamide structure may prioritize enzyme inhibition over antioxidant effects .

HAT Inhibition and Activation ()

- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) activate p300 HAT activity, whereas anacardic acid derivatives inhibit it.

Antimicrobial and Anticancer Activity ()

- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () shows potent antimicrobial activity due to chlorophenyl and azetidinone groups.

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () exhibits anticancer activity via imidazole-mediated kinase inhibition.

- Target Compound: Lacking halogens or heterocycles, its activity may rely on piperidine-propanoyl interactions with intracellular targets like proteases or transporters.

Reaction Optimization ()

- Synthetic Methods : Ultrasonic irradiation reduces reaction time (e.g., 45–90 minutes) compared to conventional reflux (6–8 hours) for similar benzamide derivatives.

- Implications : If applied to the target compound, green chemistry methods could enhance yield and purity .

Lipophilicity and Solubility

- Propanoyl vs. Benzyl/Benzoyl: The propanoyl group (logP ~1.5) offers moderate lipophilicity, balancing cell permeability and aqueous solubility better than highly lipophilic pentadecyl chains (logP >8) in CTPB .

Data Tables

Table 1: Structural and Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。